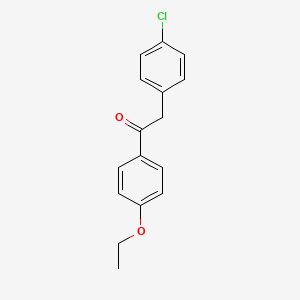

2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one

Beschreibung

2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one (CAS: 127727-75-7) is a diarylketone with the molecular formula C₁₆H₁₅ClO₂ and a molecular weight of 274.74 g/mol . Its structure features a 4-chlorophenyl group attached to the α-carbon of an ethanone bridge, while the ketone is linked to a 4-ethoxyphenyl substituent. The compound is typically stored at room temperature and synthesized via nucleophilic substitution or Friedel-Crafts acylation, as inferred from analogous protocols .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1-(4-ethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-2-19-15-9-5-13(6-10-15)16(18)11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBKJYWFUXFNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 4-ethoxybenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid and 4-ethoxybenzoic acid.

Reduction: Formation of 2-(4-chlorophenyl)-1-(4-ethoxyphenyl)ethanol.

Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one in anticancer research. For instance, derivatives containing similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) . The compound's ability to inhibit cell viability suggests its potential as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism through which this compound exerts its effects is believed to involve the disruption of cellular processes critical for cancer cell survival. The presence of the carbonyl group allows for interactions with nucleophiles within the cell, potentially leading to apoptosis in cancerous cells .

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, enabling chemists to create a variety of derivatives with tailored properties for specific applications .

Reactivity and Derivative Formation

The reactivity of the carbonyl group in this compound facilitates various reactions such as nucleophilic additions and condensation reactions. For example, it can react with amines to form amides or with alcohols to yield ethers, expanding its utility in synthetic organic chemistry .

Material Science

Polymer Chemistry

In material science, derivatives of this compound have been explored for their potential use in polymers. The incorporation of such compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength .

Photocurable Resins

The compound can also be utilized in the formulation of photocurable resins, which are important in coatings and adhesives industries. Its ability to participate in free radical polymerization makes it suitable for applications requiring rapid curing under UV light .

Data Tables

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against multiple cancer types |

| Organic Synthesis | Intermediate for complex organic molecules | Reactivity allows for diverse derivative formation |

| Material Science | Enhancer in polymer formulations | Improves thermal stability and mechanical properties |

| Polymer Chemistry | Component in photocurable resins | Effective in UV curing processes |

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of imidazole derivatives containing acetophenone moieties, compounds similar to this compound showed up to 50% reduction in cell viability across several cancer cell lines . This underscores the importance of such compounds in developing effective cancer therapies.

Case Study 2: Synthetic Applications

A research project focused on synthesizing novel organic compounds demonstrated that starting from this compound led to high yields (85%-94%) of desired products through various functionalization reactions . This highlights its utility as a versatile building block in synthetic organic chemistry.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Spectral Comparison

Key Observations :

- Electron-Donating vs.

- Steric Effects : The ethoxy group introduces greater steric hindrance than methoxy (–OCH₃) or methyl (–CH₃), impacting crystal packing and solubility .

- Spectral Signatures : The absence of C–S bonds in the target compound distinguishes it from sulfur-containing analogs like 11a, which show IR stretches at 621 cm⁻¹ .

Biologische Aktivität

2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications.

This compound exhibits significant interactions with various enzymes and proteins, particularly kinases involved in cell signaling pathways. It has been shown to inhibit certain kinases, which are critical for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells by activating apoptotic pathways and inhibiting anti-apoptotic proteins.

Cellular Effects

Apoptosis Induction

- Mechanism : The compound activates intrinsic apoptotic pathways by modulating the expression of Bcl-2 family proteins, which play a crucial role in regulating cell death.

- Cell Types Studied : Various cancer cell lines have been evaluated for their response to treatment with this compound. Notably, it has shown promise in inducing apoptosis in breast and lung cancer cells.

Table 1: Summary of Cellular Effects

| Cell Line | Apoptosis Induction | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | Yes | 15 |

| A549 (Lung) | Yes | 12 |

| HeLa (Cervical) | Moderate | 20 |

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves its binding to specific active sites on target enzymes. This binding inhibits their catalytic activity, leading to downstream effects that promote apoptosis and inhibit cell proliferation .

Key Interactions :

- Kinase Inhibition : The compound selectively inhibits several receptor tyrosine kinases (RTKs), which are pivotal in cancer progression.

- Receptor Binding : It has been shown to interact with G-protein coupled receptors (GPCRs), potentially influencing various signaling pathways related to tumor growth.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent. For instance, a study demonstrated that it could significantly inhibit the growth of certain cancer cell lines while exhibiting low toxicity to normal cells .

Case Studies

-

Breast Cancer Study :

- Objective : Evaluate the efficacy of the compound on MCF-7 cells.

- Findings : The treatment resulted in a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP.

-

Lung Cancer Study :

- Objective : Assess the impact on A549 cells.

- Findings : The compound reduced cell viability significantly at concentrations above 10 µM, correlating with increased ROS production and mitochondrial dysfunction.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology. Preliminary studies suggest antiviral properties, indicating that it may be effective against certain viral infections by inhibiting viral replication processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.